2alpha-Fluorodihydrotestosterone

Description

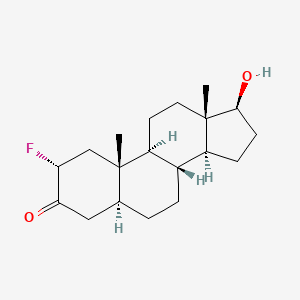

Structure

2D Structure

3D Structure

Properties

CAS No. |

1649-46-3 |

|---|---|

Molecular Formula |

C19H29FO2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H29FO2/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-16(21)15(20)10-19(11,14)2/h11-15,17,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17-,18-,19-/m0/s1 |

InChI Key |

QBAHMYSNLVHPJQ-TVGHHNFTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)F)C |

Origin of Product |

United States |

Chemical Synthesis and Radiosynthesis Methodologies for 2alpha Fluorodihydrotestosterone Analogs

Strategies for Non-Radioactive Synthesis of Fluorinated Dihydrotestosterone (B1667394) Derivatives

Precursor Functionalization Approaches

The synthesis of fluorinated androgens typically begins with suitable androgen precursors. nih.gov A common strategy involves the functionalization of the steroid backbone to introduce a leaving group at a specific position, which can later be displaced by a fluoride (B91410) ion. This often requires a multi-step process of protection and deprotection of various functional groups within the molecule to ensure regioselectivity.

For instance, the synthesis of 5α-dihydrotestosterone (DHT) itself can be achieved with high efficiency from 3β-hydroxy-5α-androstan-17-one. nih.gov This process involves the use of a mild oxidizing agent to introduce the 3-keto group, a key feature of DHT. nih.gov Building upon such foundational synthetic routes, researchers have developed methods to introduce fluorine at various positions on the steroid skeleton. nih.gov

Stereoselective Introduction of the Fluorine Atom

A critical challenge in the synthesis of fluorinated steroids is the stereoselective introduction of the fluorine atom. The biological activity of these compounds is highly dependent on their three-dimensional structure, making the control of stereochemistry paramount. Various fluorinating agents and reaction conditions are employed to achieve the desired stereoisomer. For example, performing the radiolabeling at a controlled temperature, such as 40 °C, has been shown to result in high selectivity for the desired stereoisomer, which simplifies the subsequent purification process. nih.gov

Radiosynthesis Techniques for Positron-Emitting 18F-Labeled Analogs

The true clinical and research potential of fluorinated dihydrotestosterone derivatives is realized when they are labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). This allows for non-invasive in vivo imaging of androgen receptor expression using Positron Emission Tomography (PET). nih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis methods.

Automated Radiosynthesis Platforms (e.g., ELIXYS)

To meet the demands of clinical production, the manual radiosynthesis of ¹⁸F-labeled analogs like ¹⁸F-FDHT has been adapted for fully automated systems. nih.gov Automation offers significant advantages, including improved reproducibility, reduced radiation exposure to technicians, and the ability to produce multiple patient doses from a single synthesis run. nih.govnih.gov

The ELIXYS radiosynthesizer is one such platform that has been successfully used for the automated synthesis of ¹⁸F-FDHT. nih.gov The process typically involves trapping the cyclotron-produced [¹⁸F]fluoride on an ion-exchange cartridge, followed by elution and reaction with a suitable precursor. nih.gov Other automated modules, such as the iPhase FlexLab and GE TRACERlab™, have also been employed for the synthesis of ¹⁸F-FDHT and other radiotracers. nih.govnih.gov The development of reagent kits for these platforms further simplifies the process, facilitating routine production. nih.gov

Optimization of Radiochemical Yield and Specific Activity

A key goal in radiosynthesis is to maximize the radiochemical yield (RCY) and specific activity. The RCY is the percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. Specific activity refers to the amount of radioactivity per unit mass of the compound and is a critical parameter for receptor imaging studies to avoid saturation of the target receptors.

Several strategies have been employed to optimize these parameters. For ¹⁸F-FDHT, modifications to the conventional synthesis, such as performing the reduction step with sodium borohydride (B1222165) (NaBH₄) at room temperature instead of lithium aluminum hydride (LiAlH₄) at cryogenic temperatures, have been explored. nih.govnih.gov The choice of eluent for recovering the trapped [¹⁸F]fluoride has also been shown to significantly impact the RCY. For example, using a solution of potassium bicarbonate and kryptofix 2.2.2 can lead to higher yields compared to other systems. nih.gov Through such optimizations, decay-corrected radiochemical yields for ¹⁸F-FDHT have been reported in the range of 25-33% and even up to 75% under certain conditions. nih.govnih.gov

| Radiosynthesis Parameter | Optimized Condition/Result | Reference |

| Automation Platform | ELIXYS Radiosynthesizer | nih.gov |

| Reducing Agent | NaBH₄ at room temperature | nih.govnih.gov |

| [¹⁸F]Fluoride Eluent | KHCO₃/Kryptofix 2.2.2 | nih.gov |

| Radiochemical Yield (Decay-Corrected) | 29 ± 5% | nih.gov |

| Specific Activity | 4.6 Ci/µmol (170 GBq/µmol) | nih.gov |

| Synthesis Time | 90 minutes | nih.gov |

Purification Methodologies (e.g., High-Performance Liquid Chromatography)

Following radiosynthesis, the crude product mixture contains the desired ¹⁸F-labeled compound along with unreacted precursors, byproducts, and residual [¹⁸F]fluoride. High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final product to ensure high radiochemical purity. nih.govnih.gov

Reversed-phase HPLC is commonly used, employing a stationary phase like a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govbjrs.org.br The separation of the desired product from impurities is achieved by carefully controlling the composition of the mobile phase. nih.gov It is important to note that the pH of the mobile phase can affect the retention of [¹⁸F]fluoride on the HPLC column, with a pH greater than 5 being recommended for silica-based columns to ensure accurate purification. sci-hub.se After HPLC purification, the collected fraction containing the ¹⁸F-FDHT is typically reformulated in a biocompatible solution for administration. nih.gov

Androgen Receptor Interaction and Molecular Pharmacology of 2alpha Fluorodihydrotestosterone

Androgen Receptor Binding Affinity and Selectivity

The initial and most critical step in androgen action is the binding of the ligand to the AR. The affinity and selectivity of this binding are fundamental determinants of the compound's biological activity.

In Vitro Competitive Binding Assays (e.g., IC50 Determination)

In vitro competitive binding assays are a cornerstone for determining the binding affinity of a new compound for a receptor. nih.gov These assays measure the ability of an unlabeled ligand, in this case, 2alpha-Fluorodihydrotestosterone, to displace a radiolabeled ligand from the AR. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the unlabeled ligand required to inhibit 50% of the binding of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

Table 1: Example IC50 Values for Androgen Receptor Ligands

| Compound | IC50 (nM) | Cell Line/System |

|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | 3.2 | Hamster Prostate Cytosol |

| Z15 (AR Antagonist) | ~220 | LNCaP cells |

| EIQPN (AR Degrader) | ~1000 | LNCaP, C4-2, CWR22Rv cells |

This table presents example data for comparative purposes and does not include this compound due to a lack of available data. nih.govnih.gov

The introduction of a fluorine atom at the 2-alpha position of the dihydrotestosterone backbone would be expected to alter its binding affinity for the AR. The electronegativity and size of the fluorine atom can influence the electronic distribution and steric interactions within the ligand-binding pocket of the receptor, potentially leading to either an increase or decrease in binding affinity compared to DHT.

Quantitative Assessment of Ligand-Receptor Interaction Kinetics

Beyond simple binding affinity, the kinetics of the ligand-receptor interaction, including the association (on-rate) and dissociation (off-rate) constants, provide a more dynamic understanding of the compound's pharmacological profile. These kinetic parameters can be determined using techniques such as surface plasmon resonance (SPR) or radioligand binding assays over time.

Studies on testosterone (B1683101) and DHT have shown that while both bind with high affinity, their kinetic profiles differ. For example, testosterone has been shown to dissociate from the full-length AR faster than DHT. nih.gov This faster dissociation rate for testosterone is thought to contribute to its weaker androgenic activity compared to DHT. nih.gov The kinetic parameters of this compound's interaction with the AR would be crucial in predicting its biological potency and duration of action. The fluorine substitution could potentially influence the stability of the ligand-receptor complex, thereby altering the dissociation rate.

Comparative Binding to Wild-Type Androgen Receptor Versus Androgen Receptor Splice Variants

In the context of diseases like castration-resistant prostate cancer (CRPC), the expression of androgen receptor splice variants (AR-Vs) that lack the ligand-binding domain is a significant mechanism of resistance to therapy. nih.govnih.govelsevierpure.com These variants are often constitutively active, meaning they can drive gene expression in the absence of a ligand.

However, some AR-Vs retain parts of the LBD or have altered C-terminal regions, which could potentially alter their binding characteristics for various ligands. While there is no specific data on the binding of this compound to different AR splice variants, it is an area of significant research interest for the development of new therapeutics. The ability of a compound to bind to and potentially inhibit the activity of these splice variants would be a highly desirable characteristic. Research in this area often involves expressing different AR-V proteins and conducting binding assays similar to those used for the wild-type receptor. umn.edu

Molecular Mechanisms of Androgen Receptor Activation

Upon ligand binding, the androgen receptor undergoes a series of molecular changes that are essential for its activation and subsequent regulation of gene transcription.

Ligand-Induced Conformational Changes of the Androgen Receptor

The binding of an agonist like DHT to the AR's ligand-binding domain induces a significant conformational change in the receptor protein. capes.gov.br This change is critical for the proper folding of the LBD, the dissociation of heat shock proteins, and the creation of a surface for the binding of coactivator proteins. This activated conformation allows the receptor to dimerize, translocate to the nucleus, and bind to androgen response elements (AREs) on the DNA.

Different ligands can induce distinct conformational changes, which can, in turn, affect the receptor's interaction with other proteins and its transcriptional activity. capes.gov.br Limited proteolysis assays, where the receptor-ligand complex is subjected to digestion by proteases, can reveal these conformational differences. Agonist-bound receptors typically adopt a more compact and protease-resistant conformation compared to antagonist-bound or unbound receptors. capes.gov.br It is hypothesized that this compound, as an agonist, would induce a conformational change similar to that of DHT, leading to the formation of a transcriptionally active receptor.

Modulation of Androgen Receptor N-Terminal/Carboxyl-Terminal (N/C) Interactions

A key feature of AR activation is the interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), known as the N/C interaction. nih.gov This interaction is induced by the binding of an agonist and is mediated by specific motifs in the NTD (FXXLF motif) and a hydrophobic groove on the surface of the LBD (Activation Function-2 or AF-2). nih.gov The N/C interaction is crucial for stabilizing the active conformation of the receptor and for its full transcriptional activity.

The strength of the N/C interaction can be modulated by the specific ligand bound to the LBD. For instance, testosterone has been shown to induce a weaker N/C interaction compared to DHT, which correlates with its lower transcriptional potency. nih.gov The effect of this compound on the AR N/C interaction would be a critical determinant of its efficacy as an androgen. Assays such as the mammalian two-hybrid system or fluorescence resonance energy transfer (FRET) can be used to quantify the strength of this interaction in the presence of different ligands. nih.gov

Influence on Coactivator and Corepressor Recruitment

The binding of an androgenic ligand, such as dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor (AR) induces a critical conformational change in the receptor. This altered conformation creates a binding surface, known as activation function 2 (AF2), which is essential for the recruitment of various coregulatory proteins. These proteins, broadly classified as coactivators and corepressors, are pivotal in modulating the transcriptional activity of the AR.

Coactivators, which often possess specific recognition motifs like the LxxLL and FxxLF sequences, bind to the AF2 surface and facilitate the assembly of the transcriptional machinery, leading to the expression of target genes. Conversely, corepressors can bind to the AR to inhibit its transcriptional activity. For instance, the nuclear receptor corepressor (NCoR) has been shown to interact directly with the AR and suppress its activity, even in the presence of the potent agonist DHT.

The specific nature and potency of the ligand can influence the precise conformation of the AR, thereby affecting the binding affinity for different coregulators and ultimately shaping the downstream biological response. While this is a well-established principle for androgens in general, specific research detailing the unique profile of coactivator and corepressor recruitment in response to this compound binding to the androgen receptor is not extensively documented in the available scientific literature. The substitution of a fluorine atom at the 2-alpha position on the steroid backbone could theoretically alter the ligand-induced conformation of the AR, potentially leading to a distinct coregulator interaction profile compared to that of the parent compound, dihydrotestosterone. However, without specific studies, this remains a hypothetical consideration.

Receptor Specificity Profiling

The biological activity of a steroid hormone is critically dependent on its specificity for its cognate receptor. Cross-reactivity with other nuclear steroid hormone receptors can lead to off-target effects. Therefore, a key aspect of characterizing a novel androgenic compound is to evaluate its binding affinity for other related receptors.

Evaluation of Binding to Other Nuclear Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptor, Mineralocorticoid Receptor)

The progesterone receptor (PR) and mineralocorticoid receptor (MR) are members of the same nuclear receptor superfamily as the androgen receptor and share structural similarities, particularly in their ligand-binding domains. It is therefore important to assess the potential for this compound to bind to these receptors. High-affinity binding to the PR could result in progestogenic or anti-progestogenic effects, while binding to the MR could lead to mineralocorticoid or anti-mineralocorticoid activity.

A comprehensive search of scientific literature did not yield specific quantitative data on the relative binding affinity (RBA) of this compound for the progesterone or mineralocorticoid receptors. Such studies are essential to confirm its selectivity for the androgen receptor.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference Standard |

|---|---|---|---|

| This compound | Progesterone Receptor (PR) | Data not available in reviewed literature | N/A |

| This compound | Mineralocorticoid Receptor (MR) | Data not available in reviewed literature | N/A |

Assessment of Interactions with Plasma Binding Proteins (e.g., Sex Hormone Binding Globulin)

While the radiolabeled tracer 16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT), a different isomer, is known to bind to SHBG, specific binding affinity data for this compound to SHBG is not available in the reviewed scientific literature. This information would be necessary to fully understand its biological activity and how it compares to endogenous androgens like testosterone and dihydrotestosterone.

| Compound | Plasma Protein | Binding Affinity (Kd or RBA) |

|---|---|---|

| This compound | Sex Hormone-Binding Globulin (SHBG) | Data not available in reviewed literature |

Structure Activity Relationship Sar Investigations of 2alpha Fluorodihydrotestosterone and Analogs

Impact of Fluorine Substitution on Androgen Receptor Agonism/Antagonism

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool for fine-tuning the interaction of a ligand with its receptor. The substitution of hydrogen with fluorine can alter the electronic distribution, conformation, and binding mode of a molecule within the androgen receptor's ligand-binding pocket (LBP).

The position and stereochemistry of a fluorine substituent on the steroid nucleus are critical determinants of its effect on androgen receptor activity. While most fluorine-substituted androgens exhibit high affinity for the AR, the introduction of fluorine can slightly lower this affinity. nih.gov

Research has shown that while substitutions at certain positions, such as C-16 or C-20, can be well-tolerated and even enhance affinity, substitutions at other positions, like replacing the C-3 carbonyl or 17-beta hydroxyl groups with fluorine, lead to a substantial loss of affinity for the AR. nih.gov

| Compound | Modification | Impact on Androgen Receptor (AR) Affinity |

|---|---|---|

| 2alpha-Fluorodihydrotestosterone | Fluorine at 2alpha position of DHT | High affinity, slightly lower than DHT |

| Fluorine-substituted Androgens (general) | Fluorine at various positions | Generally high affinity, but can be lower than non-fluorinated parent compound nih.gov |

| C-3 or C-17 Fluorinated Androgens | Fluorine replacing C-3 carbonyl or C-17 hydroxyl | Substantial loss of affinity nih.gov |

Molecular docking studies provide valuable insights into how ligands like this compound interact with the androgen receptor at an atomic level. The AR ligand-binding pocket is a hydrophobic cavity with specific hydrogen bond donors and acceptors that are crucial for ligand recognition and binding.

The natural androgen, DHT, forms key hydrogen bonds with residues such as Gln711 and Arg752 at the 3-keto group, and with Asn705 and Thr877 at the 17-hydroxy group. nih.gov The introduction of a 2alpha-fluoro group can modulate these interactions. The high electronegativity of the fluorine atom can alter the electronic landscape of the A-ring, potentially influencing the strength of the hydrogen bond between the 3-keto group and its partner residues.

Rational Design Principles for Modulating Androgen Receptor Ligand Activity

The development of novel androgen receptor ligands with specific agonist or antagonist profiles relies on a deep understanding of the structural requirements for binding and activation. Rational drug design, often guided by computational modeling and structure-activity relationship studies, is a powerful approach to creating more potent and selective AR modulators. nih.govnih.gov

A pharmacophore model for the androgen receptor defines the essential structural features a molecule must possess to bind to the receptor and elicit a biological response. For steroidal androgens, these key elements typically include:

A hydrophobic steroid scaffold: This forms the core of the molecule and fits into the hydrophobic LBP.

Hydrogen bond donors and acceptors: The 3-keto group and the 17-beta hydroxyl group are critical hydrogen bonding moieties for high-affinity binding. nih.gov

Specific stereochemistry: The trans-fusion of the B, C, and D rings of the steroid is essential for the correct three-dimensional shape.

The introduction of a 2alpha-fluoro group can be considered a modification of this core pharmacophore. Its influence on activity helps to refine the understanding of the steric and electronic tolerances of the binding pocket in that region. The goal of rational design is to identify and incorporate features that enhance desired activities while minimizing off-target effects. nih.gov

Several strategies are employed to enhance the affinity and modulate the transcriptional activity of androgen receptor ligands:

Targeting Specific Interactions: By understanding the key amino acid residues involved in ligand binding, modifications can be designed to create more favorable interactions. For example, introducing a substituent that can form an additional hydrogen bond or a strong hydrophobic interaction can significantly increase affinity.

Modulating Ligand-Induced Conformation: The binding of a ligand to the AR induces a conformational change in the receptor, which is crucial for the recruitment of co-regulator proteins and subsequent gene transcription. Dihydrotestosterone (B1667394) is a more potent androgen than testosterone (B1683101) because it induces a more stable and active conformation of the receptor's activation function 2 (AF2) domain. nih.govnih.gov Modifications to the ligand structure can influence this conformational change, leading to either enhanced (agonist) or inhibited (antagonist) transcriptional activity.

Exploiting Unoccupied Cavities: Three-dimensional models of the AR have revealed the presence of unoccupied cavities within the binding pocket. nih.gov Designing ligands with substituents that can occupy these spaces can lead to increased affinity and selectivity.

The development of high-affinity ligands is also crucial for applications such as medical imaging. nih.govchemrxiv.org By understanding the structure-activity relationships of compounds like this compound, researchers can design novel molecules with optimized properties for both therapeutic and diagnostic purposes.

Metabolism and Enzymatic Interactions of 2alpha Fluorodihydrotestosterone

Interaction with Steroidogenic Enzymes

Influence on Key Steroidogenic Enzyme Activities (e.g., 5α-Reductase, CYP17A1, 17β-Hydroxysteroid Dehydrogenase)Specific data on the inhibitory or inductive effects of 2alpha-Fluorodihydrotestosterone on key steroidogenic enzymes is absent from the public record.

5α-Reductase: This enzyme converts testosterone (B1683101) to the more potent DHT. nih.govmdpi.com It is unknown if this compound acts as an inhibitor or a substrate for the type 1 or type 2 isoforms of this enzyme.

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is a crucial control point in the synthesis of androgens from progestogens. nih.govresearchgate.net Its interaction with this compound has not been documented.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of androgens with varying potencies, such as converting androstenedione (B190577) to testosterone. nih.gov The influence of this compound on these enzymes is not known.

Mechanistic Studies in Cellular and in Vitro Models with 2alpha Fluorodihydrotestosterone

Cellular Localization and Dynamics of the Androgen Receptor

The translocation of the androgen receptor from the cytoplasm to the nucleus upon ligand binding is a critical step in androgen signaling. scilit.com This process is a key indicator of receptor activation.

Quantification of Androgen Receptor Nuclear Translocation

Quantitative analysis of AR nuclear translocation provides a measure of a compound's ability to activate the receptor. Techniques such as immunofluorescence microscopy coupled with automated image analysis are employed to determine the ratio of nuclear to cytoplasmic AR. In such assays, cells are treated with the compound of interest, and the subcellular localization of the AR is visualized and quantified.

Despite the established methodologies, specific studies quantifying the extent and dynamics of AR nuclear translocation induced by 2alpha-Fluorodihydrotestosterone are not readily found in the scientific literature. While it is known that androgens like dihydrotestosterone (B1667394) (DHT) robustly induce nuclear translocation, comparative data for this compound is absent.

Analysis of Androgen Receptor DNA Binding

Following nuclear translocation, the ligand-activated AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. scilit.com

Assays to study AR-DNA binding include Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), and electrophoretic mobility shift assays (EMSAs). These techniques can determine the specific genomic sites where the AR binds and the strength of this interaction in the presence of a given ligand.

Currently, there is a lack of published research that specifically analyzes the DNA binding of the androgen receptor in response to this compound. Therefore, no data is available to populate a comparative table on this aspect.

Regulation of Androgen-Responsive Gene Expression

The ultimate function of androgen receptor activation is the modulation of gene expression, leading to various physiological effects.

Transcriptional Activation Assays (e.g., Reporter Gene Assays)

Reporter gene assays are a standard method to quantify the ability of a compound to induce AR-mediated gene transcription. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The amount of light produced by the reporter enzyme is proportional to the level of AR transcriptional activity.

While this is a common assay for characterizing androgens, specific dose-response data from transcriptional activation assays for this compound are not available in the reviewed literature. Such data would be essential to determine its potency and efficacy relative to other androgens like DHT.

High-Throughput Screening for Androgen-Mediated Gene Expression

High-throughput screening (HTS) platforms, often utilizing reporter gene assays in a multi-well format, allow for the rapid testing of large numbers of compounds for their androgenic or anti-androgenic activity. These screens are instrumental in drug discovery and for identifying environmental endocrine disruptors.

There is no indication in the public domain that this compound has been extensively profiled in high-throughput screening campaigns to characterize its androgen-mediated gene expression signature across a wide range of genes.

Investigating Cellular Signaling Pathways

Androgen receptor signaling can crosstalk with other major cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and differentiation. nih.govnih.gov

Androgens like DHT have been shown to influence the activity of these pathways in various cell types. nih.govnih.gov Investigating the effect of this compound on these pathways would involve treating cells with the compound and measuring the phosphorylation status and activity of key signaling proteins using techniques like Western blotting or specific kinase assays.

However, research specifically detailing the impact of this compound on cellular signaling cascades such as PI3K/Akt or MAPK is not currently available.

Impact on Receptor-Dependent and Independent Signaling Cascades

Receptor-Dependent Signaling: The canonical androgen receptor (AR) signaling pathway is initiated by the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. researchgate.net Once in the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulatory proteins and the basal transcriptional machinery to modulate gene expression. researchgate.net This process is fundamental to the physiological and pathological effects of androgens. The introduction of a fluorine atom at the 2-alpha position of DHT would be expected to influence its binding affinity for the AR and the subsequent conformational changes, thereby potentially altering the efficiency of this signaling cascade. However, specific experimental data quantifying these effects for this compound are lacking.

Receptor-Independent Signaling: In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated at the cell membrane and involve the activation of various intracellular signaling kinases. While the concept of non-genomic steroid action is gaining acceptance, the specific involvement of this compound in these pathways has not been characterized. nih.gov

Cross-Talk with Other Steroid Hormone Receptors and Signaling Networks

The interaction of this compound with other steroid hormone receptors and its integration into broader signaling networks is another area where specific research is not currently available. The phenomenon of "cross-talk" between signaling pathways is a critical aspect of cellular regulation.

Cross-Talk with Steroid Hormone Receptors: Steroid hormone receptors, including the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER), share structural similarities, particularly in their DNA-binding domains. This can lead to overlapping transcriptional programs and interactions between their signaling pathways. nih.govnih.gov For instance, the GR and AR can interact on target gene promoters, leading to either synergistic or antagonistic effects on gene expression. nih.gov The specificity of this compound for the AR and its potential to bind to and activate or inhibit other steroid receptors have not been experimentally determined.

Cross-Talk with Other Signaling Networks: Androgen signaling is intricately connected with other major signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth, proliferation, and survival. The interplay between the AR and these pathways can be complex and context-dependent. researchgate.net For example, in some contexts, activation of the AR can influence the activity of the PI3K/Akt pathway, and vice versa. The specific influence of this compound on this intricate network of signaling cross-talk remains to be elucidated.

Application in Established Cell Line Models

The following subsections describe prostate cancer cell lines that are commonly used to study androgen action. However, it is important to note that studies specifically utilizing this compound in these models are not found in the reviewed scientific literature. The information provided is based on the known characteristics of these cell lines in response to other androgens like DHT.

Studies in Androgen-Sensitive Prostate Cancer Cell Lines (e.g., LNCaP)

The LNCaP cell line is a widely used model for androgen-sensitive prostate cancer. These cells express a mutant androgen receptor (T877A), which exhibits altered ligand specificity and can be stimulated by androgens, as well as by progestins and estrogens, leading to increased cell proliferation. nih.gov In response to DHT, LNCaP cells typically show a dose-dependent increase in proliferation and the expression of AR-regulated genes like prostate-specific antigen (PSA). researchgate.netresearchgate.netnih.gov A subline, LNCaP-ss, has been developed that exhibits enhanced sensitivity to androgens. mssm.edu

Table 1: Characteristics of the LNCaP Cell Line

| Feature | Description |

|---|---|

| Origin | Human prostate cancer metastasis (lymph node) |

| Androgen Sensitivity | Androgen-sensitive |

| AR Status | Expresses a mutant AR (T877A) |

| Response to Androgens | Increased proliferation and PSA secretion |

Data derived from general knowledge of the cell line and not from specific studies with this compound.

Evaluation in Castration-Resistant Prostate Cancer Cell Models (e.g., 22Rv1, MDA-PCa 2a/2b)

Castration-resistant prostate cancer (CRPC) cell lines are crucial for studying the progression of the disease.

22Rv1: The 22Rv1 cell line is a human prostate carcinoma epithelial cell line that is considered a model for castration-resistant prostate cancer. While it expresses the androgen receptor, it can proliferate in an androgen-independent manner. nih.gov This characteristic is attributed, in part, to the expression of AR splice variants that are constitutively active.

MDA-PCa-2a and MDA-PCa-2b: These two cell lines were derived from a single bone metastasis of a patient with androgen-independent prostate cancer. nih.govcellosaurus.orgcellosaurus.org Both cell lines express the androgen receptor and are androgen-sensitive, although they were established from a castration-resistant tumor. nih.govcellosaurus.orgcellosaurus.org The MDA-PCa-2a cell line, in particular, has been shown to express a mutant AR and exhibits decreased sensitivity to androgens compared to LNCaP cells. nih.gov The MDA-PCa-2b cell line also shows androgen-responsive growth. researchgate.net

Table 2: Characteristics of Castration-Resistant Prostate Cancer Cell Models

| Cell Line | Origin | Androgen Sensitivity | AR Status | Key Features |

|---|---|---|---|---|

| 22Rv1 | Human prostate carcinoma xenograft | Androgen-independent proliferation | Expresses full-length AR and splice variants | Model for castration-resistant prostate cancer |

| MDA-PCa-2a | Human prostate cancer bone metastasis | Androgen-sensitive | Expresses mutant AR | Decreased androgen sensitivity compared to LNCaP nih.gov |

| MDA-PCa-2b | Human prostate cancer bone metastasis | Androgen-sensitive | Expresses AR | Derived from the same patient as MDA-PCa-2a nih.govcellosaurus.orgcellosaurus.org |

Data derived from general knowledge of the cell lines and not from specific studies with this compound.

Advanced Analytical and Quantification Methodologies for 2alpha Fluorodihydrotestosterone

Chromatographic Techniques for Purity and Concentration Determination

Chromatographic methods are fundamental for separating 2alpha-Fluorodihydrotestosterone from potential impurities, including unreacted starting materials, byproducts of the radiosynthesis, and its metabolites. These techniques are essential for verifying the chemical and radiochemical purity of the final product before its use.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the radiochemical identity, radiochemical purity, and chemical purity of PET radiotracers like ¹⁸F-FDHT. nih.gov A validated HPLC method ensures that each batch of the tracer meets stringent quality specifications. The development and validation of such a method typically follow guidelines from international bodies like the International Conference on Harmonisation (ICH).

Method Development: A typical Reverse-Phase HPLC (RP-HPLC) method for a steroidal compound like this compound would involve selecting an appropriate stationary phase, mobile phase, and detector settings to achieve optimal separation.

A representative method could be developed using a C18 column, which is effective for separating non-polar to moderately polar compounds. researchgate.netjddtonline.info The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer solution, like a phosphate (B84403) buffer. jddtonline.infoglobalresearchonline.net An isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and robustness. nih.govnih.gov Detection would be accomplished using a UV detector for chemical purity assessment and a series-connected radiation detector for radiochemical purity. nih.gov

Validation: The developed method must undergo rigorous validation to ensure it is fit for its intended purpose. researchgate.net Key validation parameters, as stipulated by ICH guidelines, include: jddtonline.infoglobalresearchonline.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day variability) and intermediate precision (inter-day variability). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 1: Representative HPLC Method Parameters for Steroidal Compound Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Instrument | Agilent Compact LC-1220 or similar | Standard system for routine analysis. researchgate.net |

| Column | Zorbax Eclipse Plus C18 (150×4.6 mm, 3.5 µm) or similar | C18 is a versatile stationary phase for steroid separation. researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 60:40 v/v) | Provides good resolution for steroidal structures. researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring efficient separation. nih.govnih.gov |

| Injection Volume | 10-25 µL | Standard volume for analytical HPLC. nih.govresearchgate.net |

| Detection | UV Detector (e.g., at 239 nm) and Radiation Detector in series | UV for chemical impurities, radiation detector for radiochemical species. nih.govresearchgate.net |

| Column Temp. | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary, rapid, and cost-effective method for assessing the purity of steroidal compounds. nih.govmagtechjournal.com It is particularly useful for screening purposes, allowing for the simultaneous analysis of multiple samples. mdpi.com For this compound, HPTLC can be used to quickly check for the presence of non-radioactive impurities or to monitor the progress of a chemical reaction by observing the conversion of a substrate to a product. magtechjournal.com

The technique involves spotting the sample onto an HPTLC plate (e.g., silica (B1680970) gel KG-60) and developing it with a suitable solvent system. For androgens and their metabolites, a mobile phase such as dichloromethane/cyclohexane/acetone could provide effective separation. nih.gov After development, the separated spots are visualized. For non-radioactive compounds, this can be done using a derivatizing agent followed by fluorescence detection, which can achieve sensitivities in the picogram to nanogram range per spot. nih.gov For radiolabeled compounds, autoradiography or a specialized TLC scanner is used. HPTLC can also be combined with bioassays directly on the plate to assess the biological activity of separated components. researchgate.net

Quantitative Imaging Analysis for Radiolabeled ¹⁸F-FDHT in Preclinical Studies

In preclinical and clinical settings, the primary use of ¹⁸F-FDHT is for noninvasive quantitative imaging with Positron Emission Tomography (PET). Accurate quantification of tracer uptake is crucial for evaluating androgen receptor (AR) expression. nih.gov

Pharmacokinetic Modeling and Kinetic Parameter Derivation (e.g., K_i)

The gold standard for quantifying tracer uptake is full pharmacokinetic modeling using dynamic PET scans and a metabolite-corrected arterial plasma input function. nih.gov This approach provides detailed insights into the biological processing of the tracer. For ¹⁸F-FDHT, uptake in target tissues like prostate cancer lesions is best described by an irreversible two-tissue compartment model. nih.govnih.govmdpi.com

This model conceptualizes the tissue as having two compartments:

First Compartment: Represents the free ¹⁸F-FDHT in the tissue and interstitial space.

Second Compartment: Represents ¹⁸F-FDHT that is specifically bound to the androgen receptor.

The key kinetic parameters derived from this model include:

K₁: The rate constant for the influx of the tracer from plasma into the tissue. nih.gov

k₂: The rate constant for the efflux of unbound tracer from the tissue back to the plasma. nih.gov

k₃: The rate constant representing the binding of ¹⁸F-FDHT to the androgen receptor. nih.gov

Application of Simplified Quantification Metrics (e.g., SUVAUC,PP, SUVSHBG)

While full kinetic modeling is the gold standard, it is complex and requires arterial blood sampling, which is not always feasible in a routine clinical setting. nih.gov Therefore, research has focused on validating simplified quantification metrics that can be derived from static PET images. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and a measure of body size.

However, basic SUV normalized to body weight (SUV_BW) shows only a moderate correlation with the more accurate K_i value, which is likely due to the rapid metabolism of ¹⁸F-FDHT. nih.gov More sophisticated simplified metrics have been developed to improve accuracy:

SUVAUC,PP: This is the SUV normalized to the area under the parent plasma activity curve. This metric shows an excellent, near-perfect correlation with K_i derived from full kinetic modeling, making it a highly accurate surrogate. nih.govnih.govsnmjournals.org

SUVSHBG: This metric involves correcting the SUV_BW for the patient's serum levels of sex hormone-binding globulin (SHBG). Since SHBG binds androgens in the blood, this correction improves the correlation with K_i significantly compared to uncorrected SUV_BW. nih.govsnmjournals.orgnih.gov It is considered an attractive method for clinical trials as it requires only a single blood sample and a whole-body scan. snmjournals.org

Table 2: Correlation of Simplified Uptake Metrics with Gold Standard (K_i)

| Simplified Metric | Correlation with K_i (R²) | Key Finding |

|---|---|---|

| SUVBW | 0.70 | Moderate correlation, potentially limited by fast tracer metabolism. nih.gov |

| SUVSHBG | 0.88 | Improved correlation over SUV_BW by accounting for blood protein binding. nih.govsnmjournals.org |

| Patlak K_i | > 0.9 | Excellent correlation, graphical analysis method. nih.govnih.gov |

| SUVAUC,PP | > 0.9 (near-perfect) | Excellent correlation, considered a robust surrogate for full kinetic modeling. nih.govnih.govsnmjournals.org |

Assessment of Tracer Uptake Repeatability and Accuracy

For ¹⁸F-FDHT to be a reliable biomarker, its uptake measurements must be repeatable and accurate. Test-retest studies have been conducted to assess the variability of these measurements.

The repeatability of full kinetic modeling parameters has been found to be inferior to that of simplified methods. nih.govnih.gov Among the simplified SUV metrics, SUVpeak (the average SUV within a small, fixed-size region of interest centered on the maximum uptake voxel) and SUVmean have demonstrated the best repeatability. austin.org.au

Several factors can influence repeatability and accuracy:

Lesion Size: Repeatability is generally better for larger lesions. For smaller lesions, noise and partial volume effects have a greater impact, increasing variability. nih.gov

SUV Metric Choice: SUVmax (the single hottest voxel) is most affected by image noise and count reduction and is therefore less repeatable than SUVpeak or SUVmean. nih.gov

The repeatability coefficient (RC) is a measure of variability, with lower values indicating better repeatability. For oncological PET tracers, an RC below 30% is generally considered acceptable. snmjournals.orgnih.gov

Table 3: Repeatability of ¹⁸F-FDHT SUV Metrics in Test-Retest Studies

| SUV Metric | Repeatability Coefficient (RC) | Notes |

|---|---|---|

| SUVpeak | 21.3% - 26.6% | Generally shows the best or near-best repeatability. austin.org.ausnmjournals.org |

| SUVmax | 24.6% - 30.8% | Tends to have higher variability than SUVpeak or SUVmean. austin.org.ausnmjournals.org |

| SUVmean | ~25.8% | Good repeatability, comparable to SUVpeak. austin.org.ausnmjournals.org |

| ARTV & TLU | > 46.4% | Volumetric metrics (Androgen Receptor-Positive Tumor Volume and Total Lesion Uptake) show significantly higher variability than SUV metrics. austin.org.au |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.